Comparative In Vitro Cytotoxicity Profile of Methyl 5-Ethyl-2-Methoxybenzoate vs. Simpler Alkyl Benzoates in a Mammalian Cell Line
In a controlled in vitro study assessing cellular toxicity in the HEp-2 human cell line, a clear rank-order of cytotoxicity was established for a series of n-alkyl benzoates. This class-level inference provides a critical baseline: the toxicity, as measured by the concentration required to inhibit 50% of cellular protein content (IC50), increases with the lipophilicity conferred by longer alkyl chains [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Methyl 5-ethyl-2-methoxybenzoate: No direct IC50 data available for this specific compound. |
| Comparator Or Baseline | Methyl benzoate: IC50 = highest (least toxic). Ethyl benzoate: IC50 = moderate. n-Propyl benzoate: IC50 = high. n-Butyl benzoate: IC50 = lowest (most toxic) [1]. |
| Quantified Difference | Toxicity ranking: butyl > propyl > ethyl > methyl benzoate [1]. |
| Conditions | HEp-2 continuous cell line; 24-hour exposure; endpoint measured by total protein content [1]. |
Why This Matters
This data establishes that even minor homologation within the benzoate ester family produces a predictable, yet non-linear, shift in cellular toxicity, informing safety assessments and selection for biological assays.
- [1] Trabucco O, et al. In vitro toxicity of some cosmetic ingredients. Food Chem Toxicol. 1986;24(6-7):763-767. doi: 10.1016/0278-6915(86)90097-9. View Source
